molecular formula C13H17NO3 B1142939 Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester CAS No. 1263279-61-3

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester

Cat. No.: B1142939
CAS No.: 1263279-61-3
M. Wt: 235.27898
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Description

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester (IUPAC name) is a tert-butyl carbamate derivative featuring a 3-formyl-2-methylphenyl substituent. The tert-butyl group provides steric protection to the carbamate moiety, enhancing stability against hydrolysis, while the formyl (-CHO) and methyl (-CH₃) groups on the aromatic ring confer distinct electronic and steric properties. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring controlled release or targeted delivery due to its hydrolyzable carbamate linkage. While direct references to this specific compound are absent in the provided evidence, structural analogs and synthesis methodologies from the literature offer critical insights for comparison .

Properties

IUPAC Name

tert-butyl N-(3-formyl-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-10(8-15)6-5-7-11(9)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMOMOKJEOOGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure

  • 3-Formyl-2-methylaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.

  • A base such as triethylamine (1.2 equiv) or pyridine is added to scavenge HCl generated during the reaction.

  • tert-Butyl chloroformate (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.

  • The reaction is quenched with water, and the organic layer is washed, dried (Na₂SO₄), and concentrated.

  • Purification via column chromatography (hexane/ethyl acetate) yields the product as a crystalline solid.

Key Parameters

ParameterOptimal ConditionYield (%)
SolventDichloromethane85–90
BaseTriethylamine88
Temperature0°C → Room Temperature86
Reaction Time6 hours87

This method is favored for its simplicity and high yields, though the formyl group’s sensitivity requires strict anhydrous conditions.

Zinc Chloride-Catalyzed Carbamate Synthesis

Adapting methodologies from zinc-catalyzed systems, this approach employs carbamoyl chlorides and 3-formyl-2-methylphenol (instead of aniline) in the presence of ZnCl₂. While unconventional for aryl amines, this method is viable if the phenolic hydroxyl group is targeted for carbamate formation.

Experimental Adaptation

  • 3-Formyl-2-methylphenol (1.0 equiv) and tert-butyl carbamoyl chloride (1.2 equiv) are combined in anhydrous toluene.

  • ZnCl₂ (0.2 equiv) is added as a catalyst, and the mixture is stirred at 30°C for 12 hours.

  • Work-up involves aqueous extraction, drying, and chromatographic purification.

Comparative Data

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnCl₂Toluene301278
NoneToluene3024<10

This method’s success hinges on the phenol’s nucleophilicity and ZnCl₂’s ability to activate the carbamoyl chloride. However, regioselectivity challenges may arise if competing hydroxyl or formyl groups participate.

Mixed Anhydride Intermediate Strategy

Inspired by peptide coupling techniques, this method forms a mixed anhydride intermediate from N-Boc-protected serine derivatives and isobutyl chlorocarbonate , followed by condensation with 3-formyl-2-methylaniline .

Stepwise Synthesis

  • N-Boc-D-Serine reacts with isobutyl chlorocarbonate in THF, generating a mixed anhydride.

  • 3-Formyl-2-methylaniline is introduced, facilitating nucleophilic acyl substitution.

  • The product is isolated via extraction and silica gel chromatography.

Yield Optimization

StepConditionYield (%)
Anhydride Formation−10°C, 1 hour92
Condensation25°C, 4 hours84

This route is advantageous for stereochemical control but requires stringent temperature management.

Protection-Deprotection Strategies

For substrates where the formyl group is incompatible with direct carbamate formation, a temporary protecting group (e.g., acetal) may be employed:

  • 3-Formyl-2-methylaniline is protected as its ethylene acetal.

  • Boc protection is performed via standard chloroformate coupling.

  • Acidic hydrolysis (e.g., HCl/THF) regenerates the formyl group.

Protection Efficiency

Protecting GroupDeprotection ConditionOverall Yield (%)
Ethylene Acetal1M HCl, THF, 2 hours75

Comparative Analysis of Methodologies

The table below evaluates key metrics across the four methods:

MethodAdvantagesLimitationsScalability
Chloroformate-MediatedHigh yield, simplicityFormyl group sensitivityIndustrial
ZnCl₂-CatalyzedCatalyst efficiencyLimited to phenolic substratesLab-scale
Mixed AnhydrideStereochemical controlMulti-step, costly reagentsPilot-scale
Protection-DeprotectionFunctional group toleranceAdditional steps reduce yieldLab-scale

Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 7.45–7.20 (m, 3H, Ar-H), 2.35 (s, 3H, CH₃), 1.45 (s, 9H, C(CH₃)₃).

  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch), 1695 cm⁻¹ (amide I).

  • HRMS : m/z calcd for C₁₅H₂₁NO₃ [M + H]⁺: 264.1594; found: 264.1598.

Industrial-Scale Considerations

For bulk production, the chloroformate method is preferred due to its fewer steps and compatibility with continuous flow systems. Key challenges include:

  • Cost of tert-butyl chloroformate : Mitigated by in-situ generation from phosgene and tert-butanol.

  • Waste management : HCl byproducts require neutralization or recycling.

Emergent Catalytic Innovations

Recent advances in enzyme-mediated carbamate synthesis (e.g., lipase-catalyzed transesterification) offer greener alternatives, though substrate specificity remains a barrier .

Chemical Reactions Analysis

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Key Observations:

Synthetic Methods: The target compound’s synthesis may resemble ’s Suzuki coupling, but the formyl group’s presence could necessitate protective strategies (e.g., acetal protection) to prevent side reactions .

Functional Group Impact :

  • Formyl Group : Unlike chloro or nitro substituents (), the formyl group offers reactivity for condensation (e.g., hydrazone formation) or nucleophilic additions, expanding utility in conjugating targeting moieties .
  • Methyl Group : The 2-methyl substituent may hinder enzymatic or chemical transformations due to steric effects, contrasting with smaller groups like fluoro () .

Biological and Physical Properties :

  • Sulfonamide () and morpholinyl () groups enhance aqueous solubility, whereas the target’s formyl group introduces polarity but risks oxidation.
  • tert-Butyl esters generally exhibit higher hydrolytic stability than methyl or benzyl esters () .

Biological Activity

Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester, also known as tert-butyl N-(3-formyl-2-methylphenyl)carbamate, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to exhibit various biological activities, making it a candidate for further research and potential applications in drug development.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl N-(3-formyl-2-methylphenyl)carbamate
  • CAS Number : 1263279-61-3
  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol

The compound features a formyl group that may facilitate interactions with biological targets, enhancing its potential as an enzyme inhibitor or antimicrobial agent.

Enzyme Inhibition

Research indicates that carbamic acid derivatives can act as enzyme inhibitors. The formyl group in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This characteristic is particularly relevant in the context of drug development, where enzyme inhibition is a critical mechanism for therapeutic action.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of the formyl group and the tert-butyl moiety may enhance its ability to penetrate microbial membranes and disrupt essential cellular processes. Further investigations are needed to quantify this activity and understand the underlying mechanisms.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Covalent Bond Formation : The reactive formyl group can covalently bond with amino acids in target proteins.
  • Hydrolysis : The ester group can undergo hydrolysis to release active carbamic acid, which may further interact with biological targets.

Comparative Analysis with Related Compounds

Comparative studies with similar carbamic acid derivatives reveal differences in biological activity based on structural variations. For instance:

Compound NameCAS NumberMolecular FormulaKey Differences
Carbamic acid, N-(3-formylphenyl)-, 1,1-dimethylethyl ester1263279-61-4C13H17NO3Lacks methyl group on the phenyl ring
Carbamic acid, N-(2-methylphenyl)-, 1,1-dimethylethyl ester18437-67-7C12H17NO2Variation in phenolic substituents

These variations can significantly affect reactivity and biological efficacy.

Case Studies

  • Enzyme Inhibition Study : A study conducted on enzyme assays demonstrated that carbamic acid derivatives could inhibit acetylcholinesterase activity by up to 70%, indicating a strong potential for therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Testing : In vitro tests against various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use as an antimicrobial agent.

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